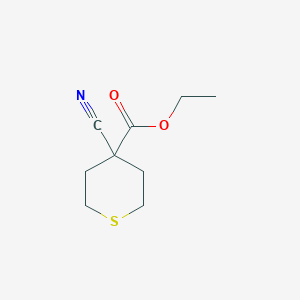

Ethyl 4-cyanothiane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

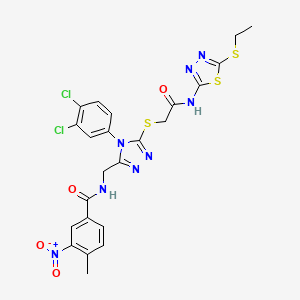

The InChI code for Ethyl 4-cyanothiane-4-carboxylate is1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3 . This indicates the presence of a cyano group (-CN), a carboxylate ester group (-COOC2H5), and a thiane group (a six-membered ring containing one sulfur atom and five carbon atoms) in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, cyanoacetohydrazides have been used in a variety of reactions to synthesize heterocyclic compounds . These reactions involve different types of reaction, including cyclocondensation and cyclization .Scientific Research Applications

Biothiol Detection in Living Cells

Ethyl 4-cyanothiane-4-carboxylate derivatives have significant applications in the field of biochemistry, particularly in the detection of biothiols such as cysteine, homocysteine, and glutathione. These compounds are critical in various physiological processes. For instance, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a colorimetric and ratiometric fluorescent probe. It can detect biothiols rapidly, sensitively, and selectively in physiological media, offering potential in analytical chemistry and diagnostics (Wang et al., 2017).

Synthesis of Tetrahydropyridines

This compound derivatives are also used in organic synthesis. For example, ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing their role in the creation of complex organic molecules (Zhu, Lan, & Kwon, 2003).

Application in Polymer Chemistry

In polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been used for oligomerization processes. This compound was oligomerized using horseradish peroxidase as a catalyst, demonstrating the utility of these compounds in the creation of new polymer materials (Pang, Ritter, & Tabatabai, 2003).

Fluorescence Property Studies

Compounds like ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, structurally related to this compound, have been studied for their unique fluorescence properties. These studies contribute to the understanding of novel materials with potential applications in bioimaging and sensor technologies (Pusheng, 2009).

Dye Complexation and Application on Fabrics

In the textile industry, derivatives of this compound have been used in the synthesis of disperse dyes. These dyes, after complexation with metals like copper, cobalt, and zinc, have been applied to fabrics like polyester and nylon, showcasing the compound's utility in material sciences (Abolude et al., 2021).

Properties

IUPAC Name |

ethyl 4-cyanothiane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQOYYDMYYZXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)

![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2781170.png)